N-[5-({[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide
Description
This compound features a 1,3,4-thiadiazole core substituted at the 5-position with a sulfanyl-linked carbamoylmethyl group attached to a 2,3-dihydro-1,4-benzodioxin moiety. The 2-methylpropanamide group at the 2-position of the thiadiazole ring introduces steric bulk and modulates lipophilicity.
Properties
IUPAC Name |
N-[5-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O4S2/c1-9(2)14(22)18-15-19-20-16(26-15)25-8-13(21)17-10-3-4-11-12(7-10)24-6-5-23-11/h3-4,7,9H,5-6,8H2,1-2H3,(H,17,21)(H,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKBDJVZWOWMTEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NN=C(S1)SCC(=O)NC2=CC3=C(C=C2)OCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-({[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide typically involves multiple steps. One common approach starts with the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide . This intermediate is then treated with various alkyl/aralkyl halides in the presence of lithium hydride (LiH) and N,N-dimethylformamide (DMF) as the reaction medium .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[5-({[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents like sodium borohydride (NaBH₄), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like DMF or dichloromethane (DCM), and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new alkyl or aryl groups.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Neurodegenerative Diseases
Recent studies have highlighted the potential of heterocyclic compounds, including those similar to N-[5-({[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide, in treating neurodegenerative diseases such as Alzheimer's Disease (AD). Heterocycles are critical in the development of drugs targeting acetylcholinesterase and butyrylcholinesterase enzymes, which play significant roles in AD pathology by influencing amyloid-beta aggregation and cholinergic signaling .
Case Study:
A review on heterocyclic scaffolds for AD treatment discusses various compounds that inhibit these enzymes effectively. Compounds with similar structural motifs to this compound have shown promise in enhancing cognitive function by modulating neurotransmitter levels .
1.2 Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been investigated. Research indicates that derivatives of benzodioxin and thiadiazole exhibit significant antibacterial properties against pathogens such as Escherichia coli and Staphylococcus aureus. The presence of the sulfanyl and thiadiazole groups is believed to enhance the compound's efficacy by disrupting bacterial cell membranes or inhibiting essential enzymatic pathways .
Case Study:
In a study focusing on sulfonamides with benzodioxane moieties, several synthesized compounds were tested for their inhibitory effects against alpha-glucosidase and acetylcholinesterase. The results indicated that certain derivatives displayed promising activity against these targets, suggesting their utility in treating both diabetes and neurodegenerative conditions .
Structural Insights and Synthesis
2.1 Chemical Structure
The molecular structure of this compound features a complex arrangement of functional groups that contribute to its biological activity. The incorporation of the benzodioxin unit is particularly noteworthy due to its known pharmacological properties.
| Component | Description |
|---|---|
| Benzodioxin | A bicyclic structure known for its role in various pharmacological activities. |
| Thiadiazole | A five-membered heterocyclic compound that enhances biological activity through diverse mechanisms. |
| Sulfanyl Group | Contributes to the reactivity and interaction with biological targets. |
Mechanism of Action
The mechanism by which N-[5-({[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets would depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Oxadiazole vs. Thiadiazole Cores
Compounds like N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(substituted-phenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides (e.g., 8a-k from ) replace the thiadiazole with an oxadiazole ring. Key differences include:
- Electronic and Steric Effects: The thiadiazole’s sulfur atom (vs.
- Bioactivity : Oxadiazole derivatives in exhibited potent antibacterial activity (e.g., MIC values of 4–16 µg/mL against S. aureus and E. coli), attributed to their ability to disrupt bacterial membrane integrity. Thiadiazole analogues may show improved metabolic stability due to reduced susceptibility to oxidative degradation .
Table 1: Structural and Bioactivity Comparison
Bioactivity Profiling and SAR
demonstrates that bioactivity clustering correlates strongly with structural similarity. For example:
- Thiadiazole vs. Oxadiazole : Thiadiazoles often exhibit enhanced kinase inhibition due to sulfur’s electronegativity, whereas oxadiazoles are prioritized for antibacterial applications.
- Benzodioxin Role : The benzodioxin moiety in the target compound may improve blood-brain barrier penetration compared to simpler aryl groups (e.g., phenyl in ), as seen in CNS-active drugs .
Key Research Findings and Gaps
- Antibacterial Potential: While oxadiazole analogues show strong activity, the target compound’s thiadiazole core may offer broader-spectrum efficacy against drug-resistant strains due to reduced efflux pump recognition .
- Toxicity Data : Hemolytic activity for oxadiazoles (5–15%) suggests moderate safety, but thiadiazole derivatives require further cytotoxicity profiling.
- Structural Optimization : Substituting the 2-methylpropanamide group with bulkier tert-butyl or polar groups (e.g., hydroxyl) could enhance target selectivity .
Biological Activity
N-[5-({[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide is a complex compound that incorporates a 1,3,4-thiadiazole moiety known for its diverse biological activities. This article explores the biological activity of this compound based on available literature, focusing on its antimicrobial, anticancer, and other pharmacological properties.
Chemical Structure and Properties
The compound features:
- A thiadiazole ring , which is often associated with various biological activities including antimicrobial and anticancer effects.
- A benzodioxin moiety , which enhances the compound's biological interactions due to its structural complexity.
Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. For instance:
- In vitro studies have shown that compounds similar to this compound demonstrate effective inhibition against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound | Target Organism | EC50 (µg/ml) |
|---|---|---|
| 5k | Xanthomonas axonopodis | 22 |
| 5k | Xanthomonas oryzae | 15 |
| N/A | Staphylococcus aureus | N/A |
| N/A | Escherichia coli | N/A |
Anticancer Activity
The anticancer potential of thiadiazole derivatives has been extensively documented. Studies suggest that:
- Compounds containing the thiadiazole ring can induce apoptosis in cancer cells and exhibit cytotoxic effects against various cancer cell lines .
Case Study: Cytotoxicity Assessment
A study evaluated the cytotoxic effects of a series of thiadiazole derivatives on Jurkat T-cells and reported an IC50 value significantly lower than that of standard chemotherapeutics such as doxorubicin. The structure-activity relationship (SAR) indicated that specific substitutions on the thiadiazole ring enhanced cytotoxicity .
Other Pharmacological Activities
Thiadiazole derivatives have also shown promise in:
- Anticonvulsant effects: Some derivatives have been reported to possess anticonvulsant properties comparable to established medications .
- Anti-inflammatory activities: Various studies have highlighted the anti-inflammatory potential of these compounds through inhibition of inflammatory mediators .
The biological activity of this compound can be attributed to its ability to interact with specific receptors and enzymes involved in disease pathways. For example:
Q & A
Q. What are the key synthetic routes for this compound, and what reagents/conditions are critical for high purity?
The synthesis involves multi-step reactions, typically starting with the formation of the 1,3,4-thiadiazole core. Key steps include nucleophilic substitution at the sulfur atom and carbamoyl group coupling. Reagents such as triethylamine (for deprotonation) and polar aprotic solvents like dimethylformamide (DMF) are essential. Reactions are monitored via thin-layer chromatography (TLC) and characterized using NMR (¹H/¹³C), IR spectroscopy, and mass spectrometry (MS) to confirm structural integrity .
Q. How can researchers validate the compound’s structural identity post-synthesis?
Use a combination of spectroscopic techniques:
- NMR : Analyze chemical shifts for thiadiazole protons (δ 8.5–9.5 ppm) and benzodioxin aromatic protons (δ 6.5–7.5 ppm) .
- IR : Confirm carbamoyl (C=O stretch at ~1650 cm⁻¹) and sulfanyl (S-H/C-S stretches at 600–700 cm⁻¹) groups .
- MS : Verify molecular ion peaks and fragmentation patterns against theoretical masses .
Q. What solvent systems are optimal for solubility during bioactivity assays?
The compound’s solubility is limited in aqueous media. Use DMSO for stock solutions (≤1% v/v in assays) or co-solvents like ethanol:water (1:1). Pre-screen for solvent interference using negative controls .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., unexpected NMR shifts) be resolved?
Contradictions may arise from impurities or tautomerism. Mitigate by:
- Purification : Re-crystallize or use preparative HPLC to isolate the target compound .
- Advanced NMR : Employ 2D techniques (COSY, HSQC) to assign ambiguous peaks .
- Computational validation : Compare experimental shifts with density functional theory (DFT)-predicted values .
Q. What strategies optimize reaction yields for scale-up synthesis?
- Design of Experiments (DoE) : Vary temperature, solvent, and catalyst loading to identify optimal conditions. Use response surface methodology (RSM) for multi-variable analysis .
- Real-time monitoring : Implement in-situ FTIR or Raman spectroscopy to track intermediate formation and adjust parameters dynamically .
Q. How to design a mechanistic study for its enzyme inhibition activity?
- Kinetic assays : Use fluorescence-based or colorimetric assays (e.g., NADH depletion for oxidoreductases) to determine inhibition constants (Ki).
- Docking studies : Perform molecular docking (AutoDock Vina, Schrödinger) to identify binding pockets and validate with site-directed mutagenesis .
- Competitive vs. non-competitive inhibition : Assess via Lineweaver-Burk plots with varying substrate concentrations .
Q. How to address discrepancies between in silico predictions and in vitro bioactivity results?
- Re-evaluate force fields : Adjust parameters in docking software to account for flexible binding pockets .
- Metabolite screening : Test for prodrug activation or degradation using LC-MS/MS .
- Membrane permeability : Measure logP and use Caco-2 cell models to assess bioavailability .
Methodological Resources
- Data Contradiction Analysis : Cross-reference spectral libraries (e.g., SDBS, PubChem) and replicate experiments under controlled conditions .
- Advanced Characterization : Access synchrotron X-ray crystallography for resolving ambiguous stereochemistry .
- AI-Driven Optimization : Leverage tools like COMSOL Multiphysics for reaction modeling or AlphaFold for target protein structure prediction .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
